molecular formula C12H20ClNSi B14787206 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride

Cat. No.: B14787206
M. Wt: 241.83 g/mol
InChI Key: AWVYFIVDMGDKTK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is a heterocyclic organosilicon compound It is part of the azasilinane family, which are known for their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride typically begins with (chloromethyl)methyl-dichlorosilane. This precursor is treated with phenylmagnesium bromide (PhMgBr) to form the corresponding (chloromethyl)methyl-phenylsilane. Subsequent cyclization with an appropriate amine under controlled conditions yields the desired azasilinane structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups at the silicon center.

Scientific Research Applications

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3-phenyl-1,3-azasilinane: Similar in structure but lacks the hydrochloride component.

    3-Methyl-3-phenyl-1,3-thiasilinane: Contains sulfur instead of silicon.

    1-Methyl-1-phenyl-1-silacyclohexane: Similar silicon-containing cyclic compound.

Uniqueness

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is unique due to its specific structural configuration and the presence of both methyl and phenyl groups at the silicon center. This configuration influences its conformational behavior and potential biological activities, making it distinct from other similar compounds .

Biological Activity

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is a silicon-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of chloromethyl derivatives with amines in a controlled environment. The compound is characterized by its unique azasilinane structure, which incorporates silicon into a nitrogen-containing ring system. This structural feature may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have indicated that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • DNA Interaction : Similar to other silicon-containing compounds, it may interact with DNA or RNA, disrupting cellular processes.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in cellular signaling pathways related to cancer proliferation or neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction in oxidative stress markers

Case Study 1: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage. Additionally, catalase activity was significantly increased in treated groups compared to controls, suggesting a protective effect against oxidative stress-induced cell death.

Properties

Molecular Formula

C12H20ClNSi

Molecular Weight

241.83 g/mol

IUPAC Name

3,3-dimethyl-5-phenyl-1,3-azasilinane;hydrochloride

InChI

InChI=1S/C12H19NSi.ClH/c1-14(2)9-12(8-13-10-14)11-6-4-3-5-7-11;/h3-7,12-13H,8-10H2,1-2H3;1H

InChI Key

AWVYFIVDMGDKTK-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC(CNC1)C2=CC=CC=C2)C.Cl

Origin of Product

United States

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